molecular formula C8H15N3 B3071051 methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1007520-01-5

methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B3071051
CAS No.: 1007520-01-5
M. Wt: 153.22 g/mol
InChI Key: ONKRCMIJXKXOKA-UHFFFAOYSA-N
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Description

methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a pyrazole-derived amine compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound features an isopropyl group at the 1-position of the pyrazole ring and a methylaminomethyl side chain, a structure known for its ability to fine-tune the reactivity of metal centers in catalytic systems . Research Applications: A primary application of this amine is in the field of coordination chemistry, where it acts as a key precursor for the synthesis of N,N-bis(pyrazolylmethyl)amine-type ligands . These ligands, when complexed with transition metals like cobalt(II), form well-defined coordination complexes that have demonstrated significant catalytic activity in polymerisation reactions , such as the polymerisation of methyl methacrylate (MMA) . Beyond catalysis, pyrazole-amine based compounds are extensively investigated for their potential biological activities, including as antimicrobial and anti-inflammatory agents, making them valuable scaffolds in pharmaceutical research and development . Usage and Handling: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this chemical with appropriate personal protective equipment and under suitable containment conditions as per their institution's chemical hygiene plan.

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)11-6-8(4-9-3)5-10-11/h5-7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKRCMIJXKXOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with formaldehyde and a secondary amine under basic conditions. The reaction proceeds via a Mannich-type reaction, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into amines with different substitution patterns.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Substituent Variations at the Pyrazole 1-Position

The 1-position substituent significantly influences steric and electronic properties. Key analogs include:

Compound Name 1-Substituent Molecular Formula Key Properties/Synthesis Reference
Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine Isopropyl C₈H₁₅N₃ Likely synthesized via nitro reduction and alkylation; increased steric hindrance .
(1-Ethyl-1H-pyrazol-4-yl)methylamine Ethyl C₇H₁₃N₃ Reduced steric bulk compared to isopropyl; synthesized via similar nitro reductions .
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine 2-Methylpropyl C₈H₁₅N₃ Bulky substituent may hinder reactivity; CAS 1427380-55-9 .

Impact of 1-Substituent :

  • Ethyl : Lower molecular weight and reduced steric effects may increase reactivity in condensation reactions .

Substituent Variations at the Pyrazole 4-Position

The 4-position functional group determines electronic and hydrogen-bonding properties:

Compound Name 4-Substituent Molecular Formula Notes Reference
This compound Methylaminomethyl C₈H₁₅N₃ Amine group enables hydrogen bonding; potential for Schiff base formation .
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine Simple amine C₁₀H₁₀F₃N₃ Synthesized via hydrogenation of nitro intermediates; aromatic substituents enhance π-stacking .
5-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one Pyrrolidinone C₁₀H₁₅N₃O Polar lactam group increases solubility; synthesized via coupling reactions .

Impact of 4-Substituent :

  • Methylaminomethyl: Facilitates nucleophilic reactions (e.g., with aldehydes) for framework construction .

Linker Modifications Between Pyrazole and Amine

The linker length and flexibility affect conformational freedom and molecular interactions:

Compound Name Linker Structure Molecular Formula Properties Reference
This compound -CH₂- C₈H₁₅N₃ Short linker restricts flexibility; ideal for rigid frameworks .
{3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine -CH₂CH₂CH₂- C₉H₁₇N₃ Longer alkyl chain increases lipophilicity and flexibility .

Impact of Linker :

  • Methylene (-CH₂-) : Optimal for compact structures in crystal engineering .
  • Propyl (-CH₂CH₂CH₂-) : Enhances membrane permeability in drug design .

Biological Activity

Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Overview

The compound features a pyrazole ring substituted with isopropyl and methyl groups, which enhances its interaction with biological targets. The dual pyrazole structure may provide increased binding affinity compared to simpler derivatives, potentially leading to diverse pharmacological applications.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown:

  • Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.015

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

The mechanism of action involves the compound acting as a ligand that interacts with specific enzymes or receptors, modulating their activity. This interaction can influence signal transduction pathways critical for cellular processes.

Synthesis Methods

The synthesis of this compound typically involves a Mannich-type reaction, where 1-(propan-2-yl)-1H-pyrazole reacts with formaldehyde and a secondary amine under basic conditions. This method allows for the efficient formation of the desired product.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound had superior antibacterial properties compared to other derivatives tested, particularly against E. coli and S. aureus .

Study 2: Anticancer Potential

In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer lines, showcasing its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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